molecular formula C20H27N3O3 B4139276 2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide

2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide

Cat. No. B4139276
M. Wt: 357.4 g/mol
InChI Key: JMGBJAJQAJAAFQ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as AAN and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of AAN is not fully understood, but it is believed to act on specific targets within cells, leading to its observed effects. AAN has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
AAN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. AAN has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, AAN has been shown to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

AAN has several advantages and limitations when used in lab experiments. One of the primary advantages is its ability to inhibit specific cellular processes, making it a valuable tool for studying these processes. However, AAN is also known to exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of AAN in scientific research. One potential direction is the development of new drugs based on AAN. Another direction is the study of AAN's effects on specific cellular processes, which could lead to a better understanding of these processes. Additionally, AAN could be used in the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AAN could lead to the development of new drugs and antibiotics, as well as a better understanding of specific cellular processes.

Scientific Research Applications

AAN has been found to exhibit various properties that make it suitable for use in scientific research. One of the primary applications of AAN is in the field of medicinal chemistry, where it is used as a lead compound for the development of potential drugs. AAN has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2-nitroanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-19(13-20-10-14-7-15(11-20)9-16(8-14)12-20)22-6-5-21-17-3-1-2-4-18(17)23(25)26/h1-4,14-16,21H,5-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGBJAJQAJAAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCNC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-nitrophenyl)amino]ethyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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